molecular formula C25H21ClN2O3 B10796108 N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide

Cat. No.: B10796108
M. Wt: 432.9 g/mol
InChI Key: DYRXAXDGAQMJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform to obtain 7-bromoquinolin-8-ol. This intermediate is then subjected to further reactions, such as alkylation and reduction, to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable interactions with proteins, which can disrupt normal cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide
  • N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide

Uniqueness

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide is unique due to its specific combination of substituents on the quinoline ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-15-8-10-16(11-9-15)22(28-25(30)17-5-3-6-18(13-17)31-2)20-14-21(26)19-7-4-12-27-23(19)24(20)29/h3-14,22,29H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRXAXDGAQMJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.